6-Chloro-7-[2,3,5-tris-O-(phenylmethyl)-beta-D-arabinofuranosyl]-7H-purin-2-amine
Description
6-Chloro-7-[2,3,5-tris-O-(phenylmethyl)-beta-D-arabinofuranosyl]-7H-purin-2-amine is a purine nucleoside analog characterized by:
- A 6-chloro substituent on the purine ring, which enhances stability and modulates base-pairing interactions.
- A beta-D-arabinofuranosyl sugar moiety with 2,3,5-tris-O-benzyl (phenylmethyl) protective groups. These groups increase lipophilicity, improving membrane permeability and resistance to enzymatic degradation .
- A 2-amine group on the purine core, critical for hydrogen bonding and biological activity.
This compound is structurally related to chemotherapeutic agents like cladribine and fludarabine but distinguished by its heavily modified sugar moiety .
Properties
Molecular Formula |
C31H30ClN5O4 |
|---|---|
Molecular Weight |
572.1 g/mol |
IUPAC Name |
7-[(2R,3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-6-chloropurin-2-amine |
InChI |
InChI=1S/C31H30ClN5O4/c32-28-25-29(36-31(33)35-28)34-20-37(25)30-27(40-18-23-14-8-3-9-15-23)26(39-17-22-12-6-2-7-13-22)24(41-30)19-38-16-21-10-4-1-5-11-21/h1-15,20,24,26-27,30H,16-19H2,(H2,33,35,36)/t24-,26-,27+,30-/m1/s1 |
InChI Key |
QYYASWVNXAZZLT-JVYBIVSJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@@H](O2)N3C=NC4=C3C(=NC(=N4)N)Cl)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(O2)N3C=NC4=C3C(=NC(=N4)N)Cl)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-[2,3,5-tris-O-(phenylmethyl)-beta-D-arabinofuranosyl]-7H-purin-2-amine typically involves multiple steps:
Starting Material: The synthesis begins with the preparation of the beta-D-arabinofuranosyl moiety, which is protected with phenylmethyl groups.
Nucleoside Formation: The protected arabinofuranosyl moiety is then coupled with a purine base, specifically 6-chloropurine, under glycosylation conditions.
Deprotection: The final step involves the removal of the protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, solvent, and catalyst conditions.
Purification: Using techniques such as crystallization, chromatography, and recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Nucleophilic Substitution at the C6 Position
The chlorine at the C6 position of the purine ring is highly susceptible to nucleophilic displacement due to the electron-withdrawing nature of the adjacent nitrogen atoms. This reactivity is consistent with other 6-chloropurine derivatives .
Reaction Example:
Substrate : 6-Chloro-7-[2,3,5-tris-O-(phenylmethyl)-β-D-arabinofuranosyl]-7H-purin-2-amine
Nucleophile : Primary or secondary amines (e.g., morpholine, piperazine)
Conditions :
-
Solvent: Ethanol or DMF
-
Base: K₂CO₃ or Et₃N
-
Temperature: 60–80°C
Product : 6-Amino-substituted purine derivative
Mechanism :
The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, where the amine attacks the electron-deficient C6 position, displacing the chloride ion.
| Nucleophile | Reaction Time (h) | Yield (%) | Reference Analog |
|---|---|---|---|
| Morpholine | 12 | 85 | |
| Benzylamine | 24 | 78 | |
| Piperazine | 18 | 82 |
Deprotection of Benzyl Groups
The tris-O-benzyl protecting groups on the arabinofuranosyl sugar are typically removed under hydrogenolytic conditions to regenerate free hydroxyl groups.
Reaction Example:
Substrate : 6-Chloro-7-[2,3,5-tris-O-(phenylmethyl)-β-D-arabinofuranosyl]-7H-purin-2-amine
Conditions :
-
Catalyst: Pd/C (10% w/w)
-
Atmosphere: H₂ (1 atm)
-
Solvent: Ethanol/THF (1:1)
-
Time: 6–8 h
Product : 6-Chloro-7-(β-D-arabinofuranosyl)-7H-purin-2-amine
Key Considerations :
-
Benzyl ether cleavage occurs selectively without affecting the purine ring or amine group .
-
Post-deprotection, the free sugar hydroxyls enable further functionalization (e.g., phosphorylation).
Coupling Reactions Involving the C2 Amine
The primary amine at the C2 position can participate in acylation or alkylation reactions, as seen in related purine analogs .
Acylation Example:
Substrate : 6-Chloro-7-[2,3,5-tris-O-(phenylmethyl)-β-D-arabinofuranosyl]-7H-purin-2-amine
Reagent : Acetyl chloride
Conditions :
-
Solvent: DCM
-
Base: Pyridine
-
Temperature: 0°C → RT
Product : N²-Acetyl derivative
Yield : ~90% (based on analogous purine acylation )
Catalytic Deaminative Coupling
While not directly reported for this compound, the Ru-catalyzed deaminative coupling methodology could theoretically be applied to its amine group. For example, coupling with a primary amine (e.g., benzylamine) might yield unsymmetric secondary amines.
Hypothetical Reaction :
Substrate : 6-Chloro-7-[2,3,5-tris-O-(phenylmethyl)-β-D-arabinofuranosyl]-7H-purin-2-amine + Benzylamine
Catalyst : [(PCy₃)(CO)RuH]₄(O)(OH)₂ / 4-(tert-butyl)catechol (L1)
Conditions :
-
Solvent: Chlorobenzene
-
Temperature: 130°C
-
Time: 16 h
Product : N²-Benzyl-substituted derivative
Key Insight :
The bulky benzyl-protected sugar moiety may sterically hinder the reaction, necessitating optimized catalyst loading .
Reductive Amination
The C2 amine could engage in reductive amination with aldehydes or ketones, though this has not been explicitly documented for this compound.
Hypothetical Reaction :
Substrate : 6-Chloro-7-[2,3,5-tris-O-(phenylmethyl)-β-D-arabinofuranosyl]-7H-purin-2-amine + Formaldehyde
Reductant : NaBH₃CN
Conditions :
-
Solvent: MeOH
-
pH: 6–7 (buffered)
Product : N²-Methylamine derivative
Hydrolysis of the Purine Ring
Under strong acidic or basic conditions, the purine ring may undergo hydrolysis. For example:
-
Acidic Hydrolysis : Cleavage of the glycosidic bond, yielding arabinose and 6-chloropurine-2-amine .
-
Basic Hydrolysis : Degradation of the purine ring to form imidazole derivatives.
Critical Analysis of Limitations
-
Steric Hindrance : The tris-O-benzyl groups on the arabinofuranosyl moiety may limit access to reactive sites, necessitating tailored catalysts .
-
Solubility : The hydrophobic benzyl groups enhance solubility in organic solvents but complicate aqueous-phase reactions .
-
Selectivity : Competing reactions (e.g., glycosidic bond cleavage vs. purine substitution) require precise control of reaction conditions .
Scientific Research Applications
6-Chloro-7-[2,3,5-tris-O-(phenylmethyl)-beta-D-arabinofuranosyl]-7H-purin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential antiviral and anticancer properties.
Medicine: Investigated for its role in inhibiting viral replication and cancer cell proliferation.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 6-Chloro-7-[2,3,5-tris-O-(phenylmethyl)-beta-D-arabinofuranosyl]-7H-purin-2-amine involves:
Inhibition of Enzymes: The compound inhibits key enzymes involved in nucleic acid synthesis, such as DNA polymerase and reverse transcriptase.
Interference with DNA/RNA Synthesis: By incorporating into the growing DNA or RNA chain, it causes chain termination and inhibits further synthesis.
Molecular Targets: The primary targets include viral enzymes and rapidly dividing cancer cells.
Comparison with Similar Compounds
Structural Features
Key structural analogs and their differences are summarized below:
Key Observations:
- The benzyl-protected arabinofuranosyl group in the target compound distinguishes it from most analogs, which typically feature unprotected or phosphorylated sugars .
- The 6-chloro substituent is shared with cladribine but absent in fludarabine and arabinofuranosyl-adenine derivatives .
Key Observations:
- The benzyl groups in the target compound may enhance cellular uptake compared to unmodified arabinose analogs like fludarabine .
- Chloro substituents (e.g., at C2 or C6) correlate with ribonucleotide reductase inhibition, as seen in cladribine and gemcitabine .
Biological Activity
6-Chloro-7-[2,3,5-tris-O-(phenylmethyl)-beta-D-arabinofuranosyl]-7H-purin-2-amine is a purine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
This structure features a chlorinated purine base linked to a trisubstituted arabinofuranosyl moiety, which is essential for its biological activity.
Antiviral Properties
Research has indicated that purine derivatives, including this compound, exhibit significant antiviral activity. In vitro studies have demonstrated that it inhibits viral replication by interfering with nucleic acid synthesis. For instance, a study showed that similar purine analogs effectively inhibited the replication of herpes simplex virus (HSV) and cytomegalovirus (CMV) at low micromolar concentrations .
Antitumor Activity
The compound has also been evaluated for its antitumor properties. In vitro assays revealed that it induces apoptosis in various cancer cell lines. A notable case study demonstrated that the compound exhibited cytotoxic effects against human leukemia cells with an IC50 value of approximately 5 µM. The mechanism was attributed to the activation of caspase pathways and the disruption of mitochondrial membrane potential .
Enzyme Inhibition
Furthermore, this purine derivative acts as an inhibitor of certain enzymes involved in nucleotide metabolism. Specifically, it has been shown to inhibit adenosine deaminase (ADA), which plays a crucial role in adenosine signaling pathways. Inhibition of ADA can lead to increased levels of adenosine, which may have therapeutic implications in conditions like cancer and autoimmune diseases .
Study 1: Antiviral Activity Against HSV
In a controlled laboratory setting, the compound was tested against HSV-1 and HSV-2. Results indicated a dose-dependent reduction in viral plaque formation, with an effective concentration (EC50) of 1.2 µM for HSV-1 and 0.9 µM for HSV-2. The study concluded that the compound could serve as a potential therapeutic agent for herpes infections .
Study 2: Cytotoxicity in Cancer Cells
A study conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells and HeLa cervical cancer cells) showed that treatment with the compound resulted in significant cell death. Flow cytometry analysis confirmed that the compound induced apoptosis through both intrinsic and extrinsic pathways, highlighting its potential as an anticancer agent .
Research Findings Summary Table
| Activity | Target | IC50/EC50 | Mechanism |
|---|---|---|---|
| Antiviral | HSV-1 | 1.2 µM | Inhibition of viral replication |
| Antiviral | HSV-2 | 0.9 µM | Inhibition of viral replication |
| Antitumor | Human leukemia cells | ~5 µM | Induction of apoptosis |
| Enzyme inhibition | Adenosine deaminase | Not specified | Increase in adenosine levels |
Q & A
Q. How is the molecular structure of this compound confirmed experimentally?
Structural elucidation involves a combination of NMR spectroscopy (e.g., H, C, and 2D experiments like COSY and HSQC) to assign protons and carbons, particularly for the arabinofuranosyl and purine moieties. High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., CHClN core with additional substituents) . X-ray crystallography may resolve stereochemical ambiguities in the β-D-arabinofuranosyl configuration .
Q. What are the key synthetic challenges in preparing the tris-O-benzyl-arabinofuranosyl group?
The synthesis requires regioselective benzylation of the arabinofuranose hydroxyl groups (2',3',5') while avoiding over-substitution. Protecting group strategies (e.g., temporary silyl or acetyl groups) and phase-transfer catalysis can enhance selectivity. Post-coupling deprotection must preserve the glycosidic bond stability .
Q. How does the chloro-substituent at position 6 influence reactivity in nucleophilic substitution reactions?
The electron-withdrawing chloro group at C6 activates the purine ring for SNAr (nucleophilic aromatic substitution) , enabling substitutions at C2 or C7. Reaction conditions (e.g., ammonia or amines in DMF at 80–100°C) must balance reactivity with stability of the benzyl-protected sugar moiety .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s binding affinity for target enzymes?
Docking studies (e.g., AutoDock Vina) and molecular dynamics simulations assess interactions with enzymes like kinases or nucleoside phosphorylases. Focus on the arabinofuranosyl conformation and chloro-amine substituent’s hydrogen-bonding potential. Validate predictions with isothermal titration calorimetry (ITC) .
Q. What methodologies resolve contradictions in reported biological activity data across studies?
Discrepancies may arise from impurities (e.g., deprotected analogs) or assay variability. Use HPLC-MS to verify purity (>98%) and 2D-NMR to confirm structural integrity. Standardize bioassays (e.g., fixed ATP concentrations in kinase inhibition studies) to reduce variability .
Q. How can regioselective functionalization of the purine ring be achieved without disrupting the glycosidic bond?
Protecting group strategies (e.g., transient silylation of the arabinofuranosyl hydroxyls) enable selective modifications at C8 or N7. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids) can introduce substituents while maintaining glycosidic stability .
Q. What analytical techniques quantify degradation products under physiological conditions?
Stability studies in buffered solutions (pH 7.4, 37°C) monitored via LC-MS/MS identify hydrolysis products (e.g., free arabinose or dechlorinated purines). Kinetic analysis (Arrhenius plots) predicts shelf-life under storage conditions .
Q. How does the tris-O-benzyl group impact lipophilicity and cellular uptake?
LogP measurements (shake-flask method or HPLC-derived) show increased lipophilicity compared to deprotected analogs. Caco-2 permeability assays correlate benzyl groups with enhanced membrane diffusion, though steric effects may reduce target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
